
7-beta-Piperazinoethyltheophylline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 7-beta-Piperazinoethyltheophylline dihydrochloride involves several steps. The primary synthetic route includes the reaction of theophylline with piperazine in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
7-beta-Piperazinoethyltheophylline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-beta-Piperazinoethyltheophylline dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways and targets.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 7-beta-Piperazinoethyltheophylline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
7-beta-Piperazinoethyltheophylline dihydrochloride can be compared with other similar compounds, such as:
Betahistine: Both compounds have similar structures and are used in the treatment of vertigo and balance disorders.
Cetirizine: Another similar compound used as an antihistamine for allergy relief. The uniqueness of this compound lies in its specific molecular structure and the distinct biological activities it exhibits compared to these similar compounds.
Eigenschaften
CAS-Nummer |
53499-66-4 |
|---|---|
Molekularformel |
C13H22Cl2N6O2 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
1,3-dimethyl-7-(2-piperazin-1-ylethyl)purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C13H20N6O2.2ClH/c1-16-11-10(12(20)17(2)13(16)21)19(9-15-11)8-7-18-5-3-14-4-6-18;;/h9,14H,3-8H2,1-2H3;2*1H |
InChI-Schlüssel |
GFEUKNCQYTZCBX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCNCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


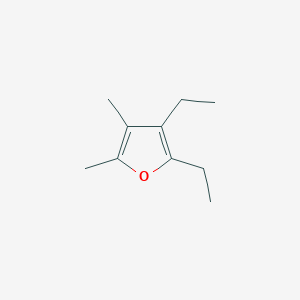
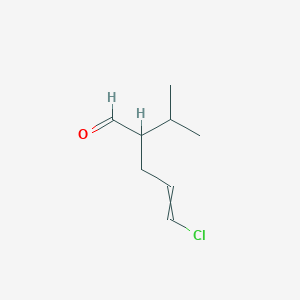
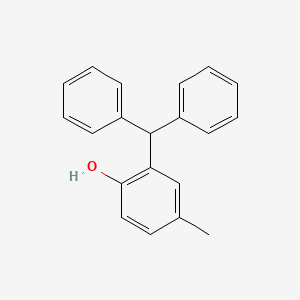

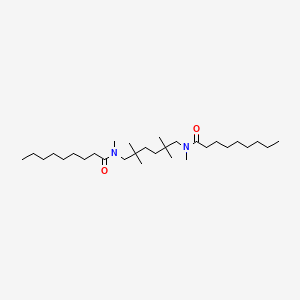
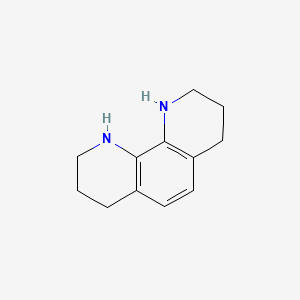
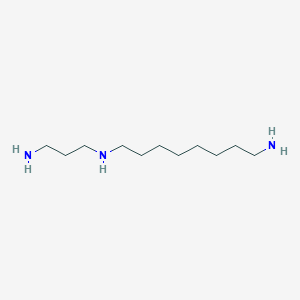
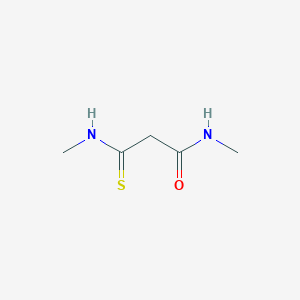


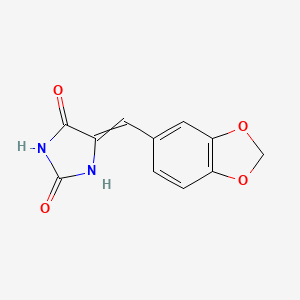
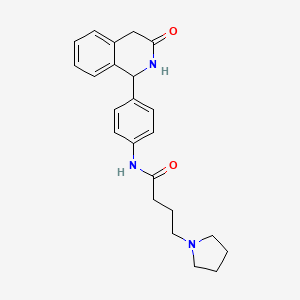
![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
